Vitexin-4''-O-glucoside

Catalog No.
S546831
CAS No.
178468-00-3
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitexin-4''-O-glucoside

CAS Number

178468-00-3

Product Name

Vitexin-4''-O-glucoside

IUPAC Name

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1

InChI Key

NDSUKTASTPEKBX-LXXMDOISSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Vitexin 4"-O-glucoside; Vitexin 4" O glucoside; Vitexin 4" O-glucoside

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

The exact mass of the compound Vitexin 4''-O-glucoside is 740.2164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vitexin-4''-O-glucoside (CAS 178468-00-3) is a highly specific flavonoid diglycoside, structurally defined as apigenin-8-C-glucoside with an additional O-linked glucose at the 4'' position. As a primary bioactive constituent of Crataegus pinnatifida (hawthorn) leaves, it is predominantly procured as an analytical reference standard for quality control of botanical extracts and as a specialized substrate for pharmacokinetic and cardioprotective research [1]. In industrial and laboratory settings, its value proposition centers on its precise molecular mass, distinct chromatographic behavior, and specific glycosylation pattern, which dictate its solubility and biological interactions compared to broader flavonoid baselines .

Substituting Vitexin-4''-O-glucoside with its base C-glycoside (Vitexin) or closely related derivatives like Vitexin-2''-O-rhamnoside critically compromises analytical workflows and pharmacological models. The presence of the additional 4''-O-glucose moiety fundamentally alters the molecule's polarity, resulting in significantly shifted chromatographic retention times and distinct mass spectrometry fragmentation patterns [1]. In procurement for quality control or LC-MS/MS quantification, using generic vitexin as a substitute will lead to peak misidentification, inaccurate quantification of hawthorn extracts, and a failure to replicate the specific aqueous solubility and pharmacokinetic distribution required for valid in vitro and in vivo testing .

Baseline Resolution from Structural Analogs in HPLC Workflows

In standard reverse-phase HPLC assays used for botanical extract profiling, Vitexin-4''-O-glucoside demonstrates a distinct elution profile driven by its specific diglycoside polarity. When analyzed on a C18 column using an acetonitrile-tetrahydrofuran-phosphoric acid gradient, Vitexin-4''-O-glucoside elutes at approximately 17.0 minutes, providing clear baseline resolution from its close structural analogs[1].

Evidence DimensionHPLC Retention Time
Target Compound Data~17.0 minutes
Comparator Or BaselineVitexin-2''-O-rhamnoside (~19.9 min) and Vitexin (~20.3 min)
Quantified Difference2.9 to 3.3 minutes earlier elution
ConditionsDiamonsil C18 column, acetonitrile-THF-phosphoric acid mobile phase

This distinct retention time is critical for preventing peak overlap, ensuring precise quantification of hawthorn extract components in industrial quality control.

Distinct MRM Transitions for Absolute Identification

For pharmacokinetic tracking and trace-level quantification, Vitexin-4''-O-glucoside provides a specific mass signature that cannot be replicated by rhamnoside derivatives or aglycones. In UPLC-ESI-MS/MS analysis, it yields a distinct precursor-to-product ion transition that clearly differentiates it from co-occurring hawthorn flavonoids [1].

Evidence DimensionMRM Precursor-Product Ion Transition
Target Compound Datam/z 593.1 -> 413.2
Comparator Or BaselineVitexin-2''-O-rhamnoside (m/z 577.3 -> 413.2)
Quantified Difference16 Da mass shift in the precursor ion
ConditionsUPLC-ESI-MS/MS, positive/negative ionization modes for hawthorn leaf flavonoids

Guarantees absolute molecular identification and prevents false-positive quantification in complex biological matrices or plasma samples.

Enhanced Buffer Solubilization for In Vitro Assays

The addition of the 4''-O-glucose moiety significantly alters the compound's handling properties in aqueous biological assays compared to the base aglycone. While base vitexin is notoriously poorly water-soluble and often requires complex micronization for bioavailability, Vitexin-4''-O-glucoside achieves workable solubility in mixed aqueous buffer systems, reaching approximately 0.50 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.

Evidence DimensionAqueous Buffer Solubility
Target Compound Data~0.50 mg/mL in 1:1 DMSO:PBS
Comparator Or BaselineBase Vitexin (practically insoluble in aqueous buffers without advanced formulation)
Quantified DifferenceEnhanced tolerance for aqueous environments
Conditions1:1 DMSO:PBS (pH 7.2) at standard laboratory conditions

Enables reliable, precipitation-free dosing in cellular assays without the artifacts common to highly hydrophobic aglycones.

Botanical Extract Quality Control (QC)

Procuring Vitexin-4''-O-glucoside as a primary analytical standard is essential for the HPLC-UV profiling of Crataegus pinnatifida (hawthorn) products, ensuring accurate peak integration separate from rhamnoside analogs [1].

Pharmacokinetic and Bioavailability Profiling

Utilizing the compound's specific m/z 593.1 -> 413.2 MRM transition to accurately track its plasma concentration and metabolic fate in LC-MS/MS studies, avoiding cross-talk with other co-administered flavonoids [2].

Cardioprotective Cellular Modeling

Employing the compound in in vitro assays (e.g., TBHP-induced injury in ECV-304 cells) where its specific aqueous solubility profile and true diglycoside structure are required to accurately mimic natural botanical exposure .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

594.15847025 Da

Monoisotopic Mass

594.15847025 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol

Dates

Last modified: 08-15-2023

Ionic liquids-lithium salts pretreatment followed by ultrasound-assisted extraction of vitexin-4″-O-glucoside, vitexin-2″-O-rhamnoside and vitexin from Phyllostachys edulis leaves

Kexin Hou, Fengli Chen, Yuangang Zu, Lei Yang
PMID: 26763300   DOI: 10.1016/j.chroma.2015.12.067

Abstract

An efficient method for the extraction of vitexin, vitexin-4″-O-glucoside, and vitexin-2″-O-rhamnoside from Phyllostachys edulis leaves comprises heat treatment using an ionic liquid-lithium salt mixture (using 1-butyl-3-methylimidazolium bromide as the solvent and lithium chloride as the additive), followed by ultrasound-assisted extraction. To obtain higher extraction yields, the effects of the relevant experimental parameters (including heat treatment temperature and time, relative amounts of 1-butyl-3-methylimidazolium bromide and lithium chloride, power and time of the ultrasound irradiation, and the liquid-solid ratio) are evaluated and response surface methodology is used to optimize the significant factors. The morphologies of the treated and untreated P. edulis leaves are studied by scanning electron microscopy. The improved extraction method proposed provides high extraction yield, good repeatability and precision, and has wide potential applications in the analysis of plant samples.


Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins

Hongjuan Li, Ying Liu, Haizhu Jin, Sujing Liu, Shengtao Fang, Chunhua Wang, Chuanhai Xia
PMID: 26562804   DOI: 10.1016/j.jchromb.2015.10.043

Abstract

Vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside are the major flavonoids of hawthorn leaves. In this work, the adsorption and desorption characteristics of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside on seven macroporous resins were evaluated. Among the tested resins, the HPD-400 resin showed the best adsorption and desorption capacities. Adsorption isotherms were constructed for the HPD-400 resin and well fitted to Langmuir and Freundlich models. Dynamic adsorption and desorption tests were performed on column packed with the HPD-400 resin to optimize the chromatographic parameters. After one run treatment with the HPD-400 resin, the contents of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside in the product were increased 8.44-fold and 8.43-fold from 0.720% and 2.63% to 6.08% and 22.2% with recovery yields of 79.1% and 81.2%, respectively. These results show that the developed method is a promising basis for the large-scale purification of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves and other plant materials.


Hepatic and gastrointestinal first-pass effects of vitexin-4″-O-glucoside in rats

Yinghui Chen, Wenjie Zhang, Di Li, Junjun Ai, Yihan Meng, Xixiang Ying, Tingguo Kang
PMID: 24028617   DOI: 10.1111/jphp.12121

Abstract

This paper was to clarify the reasons of low bioavailability of vitexin-4″-O-glucoside (VOG) in rats via hepatic combined with gastrointestinal first-pass effect.
Observed the hepatic first-pass effect through the comparison of area under the plasma concentration-time curve from zero to infinity (AUC0→∞ ) of VOG in arterial plasma after femoral and portal vein administration (10 mg/kg), similarly, evaluated the gastrointestinal first-pass effect after portal vein (10 mg/kg) and gastrointestinal administration (20 mg/kg). For the study on regulatory mechanisms of cytochrome P450 3A (CYP3A) and P-glycoprotein (P-gp) on the bioavailability of VOG, the solution of verapamil hydrochloride (60 mg/kg) was instilled into intestine at 10 min before the infusion of VOG.
The bioavailability of VOG after intraportal, intestinal as well as gastric administration was 45.1%, 8.1% and 9.8%, respectively. The value of AUC0→∞ for verapamil group was approximately 1.4-fold higher than that for normal saline group, meaning that perhaps CYP3A participated in the metabolism of VOG or P-gp transported VOG outside.
The hepatic and intestinal first-pass effect were considered to mostly contribute to the low bioavailability of VOG in rats, and the gastric first-pass effect should be neglected. Also, the contribution of CYP3A to metabolism and P-gp mediated efflux have played a significant role in low bioavailability of VOG.


Comparative study on the excretion of vitexin-4''-O-glucoside in mice after oral and intravenous administration by using HPLC

Shuang Cai, Yinghui Chen, Wenjie Zhang, Xixiang Ying
PMID: 23760836   DOI: 10.1002/bmc.2931

Abstract

The aim of the present study was to characterize the excretion of pure vitexin-4"-O-glucoside (VOG) in mice following oral and intravenous administration at a dose of 30 mg/kg. A sensitive and specific HPLC method with hespridin as internal standard, a Diamonsil C18 column protected with a KR C18 guard column and a mixture consisting of methanol-acetonitrile-tetrahydrofuran-0.1% glacial acetic acid (6:2:18:74, v/v/v/v) as mobile phase was developed and validated for quantitative analysis in biological samples. VOG could be excreted as prototype in excreta including urine and feces after both routes of administration, and the cumulative excretion of VOG was 24.31 ± 11.10% (17.97 ± 5.59% in urinary excretion; 6.34 ± 5.51% in fecal excretion) following oral dosing and 5.66 ± 3.94% (4.78 ± 3.13% in urinary excretion; 0.88 ± 0.81% in fecal excretion) following intravenous dosing. The results showed that the elimination of VOG after the two routes was fairly low, which meant that VOG was metabolized as other forms and the elimination after oral dosing was almost 4.3-fold that after intravenous dosing. For both routes of administration, VOG excreted as prototype in urine was much more than that in feces, nearly 2.83-fold for oral administration and 5.43-fold for intravenous administration, which should be attributed to enterohepatic circulation. Taken together, renal excretion was the dominant path of elimination of VOG for oral and intravenous administration in mice and biliary excretion contributed less.


Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells

Wenjuan Wei, Xixiang Ying, Wenjie Zhang, Yinghui Chen, Aijing Leng, Chen Jiang, Jing Liu
PMID: 24533889   DOI: 10.1111/jphp.12225

Abstract

Vitexin-2"-O-rhamnoside (VOR) and vitexin-4"-O-glucoside (VOG) are the two main flavonoid glycosides of the leaves of Cratagus pinnatifida Bge. var. major N. E. Br. that has been widely used for the treatment of cardiovascular system diseases. In this study, we simultaneously investigated the influence of VOR and VOG on human adipose-derived stem cells (hADSCs) injury induced by hydrogen peroxide (H2 O2 ) to further characterize their anti-oxidative and anti-apoptotic activity.
hADSCs were isolated, cultured in vitro and pretreated with 62.5 μm VOR or 120 μm VOG for 24 h and then exposed to 500 μm H2 O2 for an additional 4 h.
Pretreatment of hADSCs with VOR and VOG was demonstrated to significantly ameliorate the toxicity and apoptosis effects, such as morphological distortion, nuclear condensation, decreased intracellular caspase-3 activity and percentage of cells in apoptosis/necrosis by using morphological assay, immunocytochemistry and flow cytometric evaluation. In addition, VOR and VOG caused no cytotoxic effect on hADSCs at concentrations up to 250 and 480 μm, respectively.
Our results indicated that both VOR and VOG contribute to the protection against H2 O2 -mediated oxidative stress damage and could be safely used for a wide range of concentrations.


LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration

Xun Liu, Dong Wang, Wenjie Zhang, Nan Wang, Siyuan Wang, Haibo Li, Xixiang Ying, Tingguo Kang
PMID: 21834625   DOI: 10.1080/14786419.2010.535165

Abstract

A simple and specific high-performance liquid chromatography (HPLC) method was developed for the pharmacokinetic study of vitexin-4″-O-glucoside (VOG) in rats after oral administration. The plasma samples were deproteinised with methanol after the addition of an internal standard, hesperidin. HPLC analysis was performed on a Diamonsil C(18) analytical column, using methanol -0.5% aqueous phosphoric acid (45:55, v/v) as the mobile phase with ultraviolet detection at 330 nm. The calibration curve was linear over the range of 5-450 µg mL(-1) in rat plasma. The average extraction recovery of VOG was 98.74% ± 0.44%, and the relative standard deviations of the intra- and inter-day precisions were not greater than 4.1% and 2.0%, respectively. The validated method was successfully applied during a pharmacokinetic study in rats after oral administration of VOG at different doses, and all the results indicated that the pharmacokinetics of VOG in rats obeyed nonlinear processes.


The mechanism of vitexin-4''-O-glucoside protecting ECV-304 cells against tertbutyl hydroperoxide induced injury

Hai-bo Li, Xi-xiang Ying, Jia Lu
PMID: 20419557   DOI: 10.1080/14786410902853847

Abstract

The aim of this article is to investigate the mechanism of vitexin-4''-O-glucoside (VOG) protecting ECV-304 cells against tertbutyl hydroperoxide (TBHP)-induced injury. ECV-304 cell viability was measured by MTT assay. Apoptosis was determined by terminal deoxynucleotidyl transferase-mediated dUTP nick end-labelling (TUNEL) assay. Cellular morphological changes were observed using phase contrast microscopy. The change of relative mitochondrial transmembrane potential in the ECV-304 cells was analysed with rhodamine 123 staining. Lipid peroxidation was measured by the HPLC method. The results showed that 128 µmol L(-1) VOG could effectively protect ECV-304 cells against cytotoxicity induced by TBHP. VOG protected TBHP-treated ECV-304 cells from death, significantly decreased MDA production, and increased superoxide dismutase (SOD) activity and mitochondrial membrane potential (ΔΨ). Taken together, VOG protects against TBHP-induced ECV-304 cell injury partially through resuming mitochondrial function.


HPLC determination of malondialdehyde in ECV304 cell culture medium for measuring the antioxidant effect of vitexin-4''-O-glucoside

Xi-xiang Ying, Hai-bo Li, Zheng-yun Chu, Yan-jun Zhai, Ai-jing Leng, Xun Liu, Chun Xin, Wen-jie Zhang, Ting-guo Kang
PMID: 18704330   DOI: 10.1007/s12272-001-1241-2

Abstract

To investigate the antioxidant effect of vitexin-4''-O-glucoside, a flavone glycoside, isolated from the leaves of Crataegus pinnatifida Bge. var. major, we developed a simple and sensitive high-performance liquid chromatography (HPLC) method to determine levels of malondialdehyde (MDA) in ECV304 cell culture medium after induction by tert-butyl-hydroperoxide (TBHP). The preparation of analyzed samples involved a one-step derivatization with thiobarbituric acid (TBA). HPLC analysis was performed on a Synergi Hydro-RP, a polar end-capped C18 column (250 x 4.6 mm, 4 mum), using an acetonitrile-ammonium acetate aqueous solution (10 mM, pH 6.8) as the mobile phase under linear gradient conditions with UV detection at 532 nm. The calibration curve was linear over 0.0125-1.25 microM MDA (r = 0.9951). Relative standard deviations (RSDs) of intra-day and inter-day precision were less than 6.1% and 5.0%, respectively. The mean recovery was 96.9 +/- 1.6%. The lower limit of quantification (LLOQ) of MDA was 0.0125 microM. This chromatographic method was successfully applied to investigating the in vitro antioxidant effect of vitexin-4''-O-glucoside. Vitexin-4''-O-glucoside (120 M) protected ECV304 cells from peroxidation induced by TBHP.


[Studies on the chemical constituents from Aquilegia ecalcarata Maxim]

S B Chen, G Y Gao, L W Wang, M C Liao, J S Yang, P G Xiao
PMID: 12776359   DOI:

Abstract

To study the chemical constituents from Aquilegia ecalcarata.
Compounds were isolated with silica gel and polyamide chromatography and their structures were determined by spectral analysis and chemical evidence.
Five compounds were obtained and identified as beta-sitosterol, isoorientin-7-O-glucoside, isovitexin-4'-O-glucoside, isovitexin-2'-O-rhamnoside, luteolin-7-O-glucoside.
All the compounds were isolated from this plant for the first time.


Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application

Xi Xiang Ying, Fei Wang, Zhong Zhe Cheng, Wen Jie Zhang, Hai Bo Li, Yang Du, Xun Liu, Si Yuan Wang, Ting Guo Kang
PMID: 22058050   DOI: 10.1007/s13318-011-0071-8

Abstract

Vitexin-4″-O-glucoside (VOG), being a main component in the leaves of Crataegus pinnatifida Bge. var. major, was isolated and then three different doses (20, 40, and 60 mg/kg) of VOG were administered intravenously to rats. To study its pharmacokinetics, a simple and rapid HPLC method was developed using hesperidin as internal standard and the relative parameters were calculated by both compartmental and non-compartmental approach. The results showed that VOG fitted a two-compartment open model. The values of AUC increased proportionally within the range of 20-60 mg/kg. Additionally, α half-life, β half-life, (a)CL, MRT(0→t ), MRT(0→∞ ), and terminal half-life of VOG in rats showed significant differences between 20 mg/kg and other doses. Thereby, VOG presented a dose-dependent pharmacokinetics in the range of 20-60 mg/kg and non-linear pharmacokinetics at lower dose.


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